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Compound of Interest

Compound Name: Fmoc-Thr(SO3Na)-OH

Cat. No.: B12282746 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, influencing

signaling pathways, protein-protein interactions, and enzymatic activity. While phosphorylation

of serine, threonine, and tyrosine is extensively studied, sulfation of these residues is an

emerging area of interest. Threonine sulfation, though less common than tyrosine sulfation, has

been identified in various proteins and is implicated in fundamental cellular processes like

protein assembly and signal transduction. The incorporation of a stable mimic of sulfated

threonine into synthetic peptides is a powerful tool to investigate the functional consequences

of this PTM.

Fmoc-Thr(SO3Na)-OH is a protected amino acid derivative that enables the direct

incorporation of a sulfated threonine residue during solid-phase peptide synthesis (SPPS). This

allows for the production of peptides containing a stable mimic of this important PTM,

facilitating detailed in vitro and in cellulo studies. These application notes provide an overview

of the utility of Fmoc-Thr(SO3Na)-OH, along with detailed protocols for its use in peptide

synthesis and subsequent biochemical and cellular assays.
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Investigating Protein-Protein Interactions: The negatively charged sulfate group can

significantly alter the electrostatic surface of a peptide, potentially modulating its interaction

with binding partners.

Studying Enzyme Kinetics: Peptides mimicking sulfated substrates or inhibitors can be used

to characterize the activity and specificity of enzymes.

Probing Signaling Pathways: The introduction of a stable threonine sulfation mimic can help

to elucidate the role of this PTM in complex signaling cascades.

Drug Discovery and Development: Peptides containing sulfated threonine can serve as leads

for the development of novel therapeutics that target specific protein interactions or enzyme

activities.

Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Peptide-Protein

Interaction (Surface Plasmon Resonance)

Peptide
Sequence

Modificatio
n

Analyte
(Binding
Partner)

KD (nM) ka (1/Ms) kd (1/s)

H-Gly-Ala-

Thr-Val-Lys-

OH

Unmodified Protein X 1250 1.2 x 104 1.5 x 10-2

H-Gly-Ala-

Thr(SO3)-Val-

Lys-OH

Sulfated Protein X 85 3.5 x 105 3.0 x 10-2

H-Gly-Ala-

Thr-Val-Lys-

OH

Unmodified Protein Y No Binding - -

H-Gly-Ala-

Thr(SO3)-Val-

Lys-OH

Sulfated Protein Y 250 2.0 x 105 5.0 x 10-2
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Table 2: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Enzyme

Kinetics

Substrate
Peptide

Modificatio
n

Enzyme Km (µM) kcat (s-1)
kcat/Km (M-
1s-1)

Ac-Leu-Arg-

Arg-Ala-Thr-

Leu-Gly-NH2

Unmodified Kinase A 50 10 2.0 x 105

Ac-Leu-Arg-

Arg-Ala-

Thr(SO3)-

Leu-Gly-NH2

Sulfated Kinase A 450 1 2.2 x 103

Ac-Leu-Arg-

Arg-Ala-Thr-

Leu-Gly-NH2

Unmodified
Phosphatase

B
No Activity - -

Ac-Leu-Arg-

Arg-Ala-

Thr(SO3)-

Leu-Gly-NH2

Sulfated
Phosphatase

B
15 25 1.7 x 106

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a
Threonine-Sulfated Peptide using Fmoc-Thr(SO3Na)-OH
This protocol outlines the manual synthesis of a generic 10-mer peptide containing a sulfated

threonine residue on a Rink Amide resin.

Materials:

Rink Amide MBHA resin (0.5 mmol/g loading)

Fmoc-protected amino acids (including Fmoc-Thr(SO3Na)-OH)

N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade

Piperidine, peptide synthesis grade

N,N'-Diisopropylcarbodiimide (DIC)

Oxyma Pure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

1,2-Ethanedithiol (EDT)

Dithiothreitol (DTT)

Diethyl ether, cold

Acetonitrile (ACN)

Milli-Q water

Solid-phase synthesis vessel

Shaker

HPLC system for purification

Mass spectrometer for characterization

Procedure:

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.
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Shake for 5 minutes.

Drain the solution.

Repeat the 20% piperidine treatment for 15 minutes.

Wash the resin with DMF (5 x 1 min).

Amino Acid Coupling (for standard amino acids):

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma

Pure, and 4 equivalents of DIC in DMF.

Add the activation mixture to the resin.

Shake for 1-2 hours at room temperature.

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Incorporation of Fmoc-Thr(SO3Na)-OH:

Note: Due to the charged nature of the sulfate group, longer coupling times and specific

coupling reagents are recommended to ensure high efficiency.

In a separate vial, dissolve 3 equivalents of Fmoc-Thr(SO3Na)-OH and 3 equivalents of

Oxyma Pure in DMF. Sonication may be required for complete dissolution.

Add 3 equivalents of DIC to the mixture and pre-activate for 5 minutes.

Add the activation mixture to the resin.

Shake for 4-6 hours at room temperature. A longer coupling time is recommended.

Perform a Kaiser test to check for complete coupling. If the test is positive (blue), recouple

using a fresh activation mixture.

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
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Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the sulfated residue) for each amino

acid in the sequence.

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: Work in

a fume hood.

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding it to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the peptide pellet under vacuum.

Purification and Characterization:

Dissolve the crude peptide in a minimal amount of ACN/water.

Purify the peptide by reverse-phase HPLC.

Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Protocol 2: In Vitro Kinase Assay with a Threonine-
Sulfated Peptide
This protocol describes a method to assess the effect of threonine sulfation on the activity of a

kinase.

Materials:
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Unmodified and threonine-sulfated substrate peptides

Active kinase enzyme

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

ATP (stock solution)

ADP-Glo™ Kinase Assay kit (Promega) or similar

White, opaque 96-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare Reagents:

Prepare a serial dilution of the unmodified and sulfated peptides in kinase reaction buffer.

Prepare a solution of the kinase in kinase reaction buffer.

Prepare a solution of ATP in kinase reaction buffer at a concentration close to the Km for

the unmodified substrate, if known.

Set up the Kinase Reaction:

To each well of the 96-well plate, add 5 µL of the peptide solution.

Add 2.5 µL of the ATP solution.

Initiate the reaction by adding 2.5 µL of the kinase solution.

Include controls: no peptide, no enzyme, and no ATP.

Incubate: Incubate the plate at 30°C for a time determined by initial optimization experiments

(e.g., 30-60 minutes).
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Detect Kinase Activity:

Stop the kinase reaction and detect the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ Kinase Assay.

Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized

ATP through a luciferase reaction.

Data Analysis:

Measure the luminescence using a plate reader.

Subtract the background luminescence (no enzyme control).

Plot the luminescence signal against the peptide concentration and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Calculate kcat from Vmax and the enzyme concentration.

Visualizations
Caption: Experimental workflow for synthesis and application of threonine-sulfated peptides.

Caption: Potential signaling pathways modulated by threonine sulfation.

To cite this document: BenchChem. [Application Notes and Protocols: Fmoc-Thr(SO3Na)-
OH for Mimicking Threonine Sulfation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12282746#fmoc-thr-so3na-oh-for-mimicking-post-
translational-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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